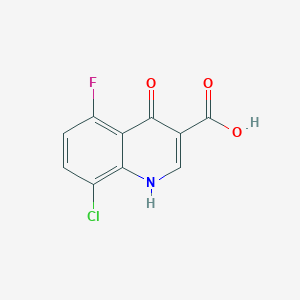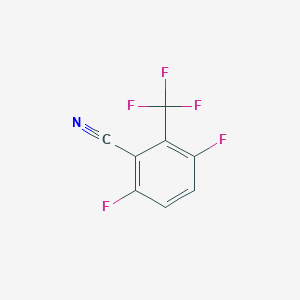
3,6-Difluoro-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group into a benzonitrile structure. One common method involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. This compound undergoes a series of reactions, including nitration, reduction, and substitution, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, triphenylphosphine, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in the development of pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the bioavailability and efficacy of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other materials that benefit from its unique properties
Mecanismo De Acción
The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzonitrile exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms and a trifluoromethyl group influences the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s ability to form stable complexes with molecular targets, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a different fluorine atom arrangement.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one.
3-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms present in 3,6-Difluoro-2-(trifluoromethyl)benzonitrile.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H2F5N |
|---|---|
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
3,6-difluoro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F5N/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2H |
Clave InChI |
ZEDTVPMHGQUTRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C#N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


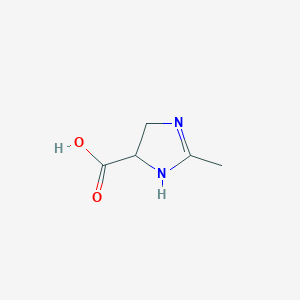

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
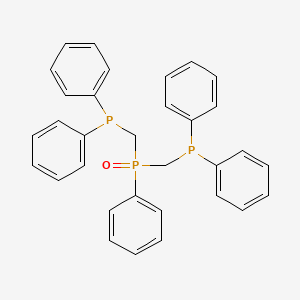
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
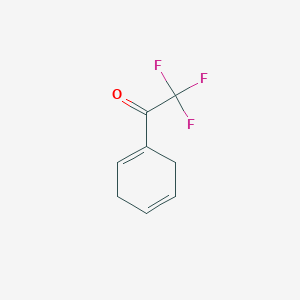
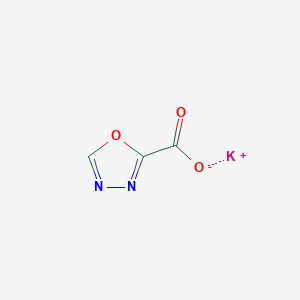
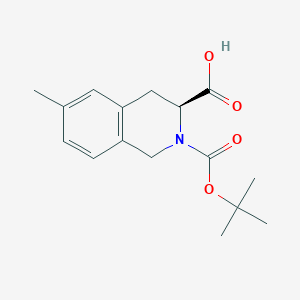
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)

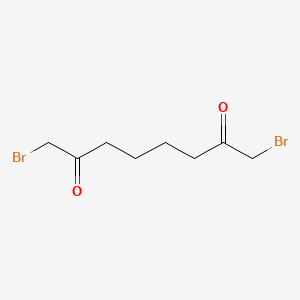

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
